(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one
Description
2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group and a dichlorobenzylidene moiety attached to an imidazol-4-one core, making it a subject of interest in chemical research.
Properties
Molecular Formula |
C16H9BrCl2N2O |
|---|---|
Molecular Weight |
396.1 g/mol |
IUPAC Name |
(4E)-2-(4-bromophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C16H9BrCl2N2O/c17-11-4-1-9(2-5-11)15-20-14(16(22)21-15)7-10-3-6-12(18)8-13(10)19/h1-8H,(H,20,21,22)/b14-7+ |
InChI Key |
NMYWFIAGPGPZEQ-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with 2,4-dichlorobenzylidene hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolones, and substituted phenyl or benzylidene compounds .
Scientific Research Applications
2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
- 2-(4-fluorophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
- 2-(4-methylphenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of 2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
